molecular formula C18H19N5O B6722147 N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxamide

N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxamide

Cat. No.: B6722147
M. Wt: 321.4 g/mol
InChI Key: BRDFVYVFWPBJMZ-UHFFFAOYSA-N
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Description

N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an aniline group, and a carboxamide group

Properties

IUPAC Name

N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13(12-19-15-10-6-3-7-11-15)20-18(24)17-16(21-23-22-17)14-8-4-2-5-9-14/h2-11,13,19H,12H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDFVYVFWPBJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Attachment of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where a carboxylic acid or its derivative reacts with an amine or ammonia.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents used in industrial synthesis include hydrazine hydrate, phenylacetylene, aniline, and acetic anhydride.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides.

Major Products:

    Oxidation: Nitroso or nitro derivatives of the aniline group.

    Reduction: Amino derivatives of the carboxamide group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The triazole ring and aniline group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxamide: Unique due to the presence of both aniline and triazole moieties.

    N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(1-anilinopropan-2-yl)-5-phenyl-2H-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxamide group, in particular, enhances its potential for forming hydrogen bonds, contributing to its binding interactions with molecular targets.

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